molecular formula C7H9N3O2 B11821186 N'-hydroxy-2-methoxypyridine-4-carboximidamide

N'-hydroxy-2-methoxypyridine-4-carboximidamide

Cat. No.: B11821186
M. Wt: 167.17 g/mol
InChI Key: MODXCOGORIZFEF-UHFFFAOYSA-N
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Description

N’-hydroxy-2-methoxypyridine-4-carboximidamide is a chemical compound with the molecular formula C7H9N3O2 and a molecular weight of 167.16526 g/mol . This compound is known for its unique structure, which includes a pyridine ring substituted with a hydroxy group, a methoxy group, and a carboximidamide group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

The synthesis of N’-hydroxy-2-methoxypyridine-4-carboximidamide typically involves the reaction of 2-methoxypyridine-4-carboximidamide with hydroxylamine . The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

N’-hydroxy-2-methoxypyridine-4-carboximidamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts, often using acidic or basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound.

Scientific Research Applications

N’-hydroxy-2-methoxypyridine-4-carboximidamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on biological pathways.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N’-hydroxy-2-methoxypyridine-4-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and methoxy groups on the pyridine ring play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor activity, and alteration of cellular signaling processes.

Comparison with Similar Compounds

N’-hydroxy-2-methoxypyridine-4-carboximidamide can be compared with other similar compounds, such as:

    2-methoxypyridine-4-carboximidamide: Lacks the hydroxy group, which may result in different chemical and biological properties.

    N’-hydroxy-2-methylpyridine-4-carboximidamide: Substitutes the methoxy group with a methyl group, potentially altering its reactivity and interactions.

    N’-hydroxy-2-ethoxypyridine-4-carboximidamide: Replaces the methoxy group with an ethoxy group, which may affect its solubility and chemical behavior.

The uniqueness of N’-hydroxy-2-methoxypyridine-4-carboximidamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

N'-hydroxy-2-methoxypyridine-4-carboximidamide

InChI

InChI=1S/C7H9N3O2/c1-12-6-4-5(2-3-9-6)7(8)10-11/h2-4,11H,1H3,(H2,8,10)

InChI Key

MODXCOGORIZFEF-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CC(=C1)C(=NO)N

Origin of Product

United States

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